molecular formula C9H16N3O14P3 B8802993 cytidine-5'-triphosphate

cytidine-5'-triphosphate

Cat. No.: B8802993
M. Wt: 483.16 g/mol
InChI Key: PCDQPRRSZKQHHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

cytidine-5'-triphosphate can be synthesized through various chemical routes. One common method involves the phosphorylation of cytidine monophosphate using phosphorylating agents under controlled conditions. The reaction typically requires a catalyst and is carried out in an aqueous medium .

Industrial Production Methods

In industrial settings, cytidine triphosphate disodium salt is produced using large-scale fermentation processes. Microorganisms such as Escherichia coli are genetically engineered to overproduce the compound. The fermentation broth is then subjected to purification processes, including chromatography and crystallization, to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

cytidine-5'-triphosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Phosphorylation: Requires phosphorylating agents and catalysts.

    Substitution: Involves CTP:phosphocholine cytidylyltransferases.

Major Products

Mechanism of Action

cytidine-5'-triphosphate acts as a coenzyme in metabolic reactions, such as the synthesis of glycerophospholipids. It is involved in the activation and transfer of diacylglycerol and lipid head groups. Additionally, it inhibits the enzyme aspartate carbamoyltransferase, which is used in pyrimidine biosynthesis . The compound also serves as a high-energy molecule, similar to adenosine triphosphate, and participates in protein glycosylation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

cytidine-5'-triphosphate is unique due to its specific role in RNA synthesis and its involvement in the synthesis of glycerophospholipids and protein glycosylation. Unlike adenosine triphosphate, its role as an energy coupler is limited to a smaller subset of metabolic reactions .

Properties

Molecular Formula

C9H16N3O14P3

Molecular Weight

483.16 g/mol

IUPAC Name

[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C9H16N3O14P3/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H2,10,11,15)(H2,16,17,18)

InChI Key

PCDQPRRSZKQHHS-UHFFFAOYSA-N

SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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